Ligustilide
Overview
Description
Ligustilide is a major bioactive component of Angelica sinensis and is considered to be the most effective biologically active ingredient in this plant . It has been found to have multiple pharmacological activities, such as anti-atherosclerosis, neuroprotection, anticancer, anti-inflammatory, and analgesic .
Synthesis Analysis
The first synthesis of ligustilide is described, starting from 2-formylbenzoic acid . The key step in synthesis is the Birch reduction of 3-hydroxybutyl-phthalide .Molecular Structure Analysis
Ligustilide has a molecular formula of C12H14O2 . Its IUPAC name is (3 Z )-3-butylidene-4,5-dihydro-2-benzofuran-1-one . The molecular weight of Ligustilide is 190.24 g/mol .Chemical Reactions Analysis
Ligustilide exhibits promising senescent cell-destructive properties, and selectively eliminates senescent cells by inducing apoptosis . Moreover, ligustilide markedly inhibits senescence-associated secretory phenotypes . The aromatization mechanisms of ligustilide were investigated and it was found that the aromatization could result from direct oxidation by triplet oxygen in mild conditions with no catalyst .Physical And Chemical Properties Analysis
Ligustilide is a natural benzoquinone derivative found in many widely used Chinese herbal medicines . It has poor oral bioavailability in rats due to severe first-pass metabolic reactions .Scientific Research Applications
Neuroprotection and Cognitive Enhancement
Ligustilide demonstrates significant neuroprotective properties, particularly in the context of cerebral ischemia and chronic cerebral hypoperfusion. Studies have shown that ligustilide can ameliorate cognitive dysfunction and brain damage induced by permanent forebrain ischemia in rats. It does so by enhancing antioxidant effects, improving cholinergic activity, and preventing neuronal loss and glial activation in the hippocampus (Kuang et al., 2008). Furthermore, ligustilide alleviates brain damage and improves cognitive function in rats of chronic cerebral hypoperfusion by preventing neuronal apoptosis and inhibiting astrocytic activation and proliferation (Feng et al., 2012).
Anti-inflammatory Effects
Ligustilide exhibits potent anti-inflammatory effects in various models. It attenuates inflammation in experimental ovariectomized osteopenic rats by inhibiting NF-κB activation and reducing the production of pro-inflammatory mediators (Ma & Bai, 2012). Additionally, it suppresses LPS-induced iNOS expression in macrophages, highlighting its potential in treating inflammatory diseases (Su et al., 2011).
Neurotoxicity Attenuation
Ligustilide protects against neurotoxicity, as demonstrated in a study where it prevented cognitive impairment and attenuated neurotoxicity in the brain of aging mice induced by d-galactose. This protective effect is attributed to the reduction of oxidative stress markers and the enhancement of neuroplasticity-related protein expression (Li et al., 2015).
Cartilage Protection
In the context of osteoarthritis, ligustilide attenuates nitric oxide-induced apoptosis in rat chondrocytes and cartilage degradation. It does so by inhibiting JNK and p38 MAPK pathways, suggesting its potential in treating degenerative joint diseases (Zhou et al., 2019).
Anti-cancer Properties
Research also indicates ligustilide's ability to inhibit the activation of cancer-associated fibroblasts, which play a significant role in tumorigenesis. It modulates the immunosuppressive function of CAFs through the TLR4-NF-κB pathway, presenting a novel approach for cancer therapy (Ma et al., 2019).
Cardiovascular Health
Ligustilide has been studied for its effects on vascular health, where it inhibits vascular smooth muscle cell proliferation, a key process in the development of atherosclerosis and venous bypass graft disease. This effect is linked to the reduction of reactive oxygen species and suppression of MAPK pathway activation (Lu, Qiu, & Yang, 2006).
Safety And Hazards
When handling Ligustilide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQXVFMNOFTMU-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ligustilide | |
CAS RN |
4431-01-0, 81944-09-4 | |
Record name | Ligustilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligustilide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | z-ligustilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4431-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIGUSTILIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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